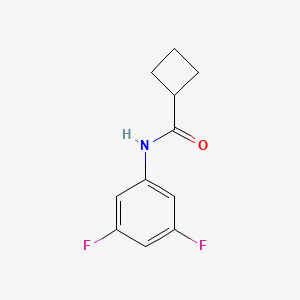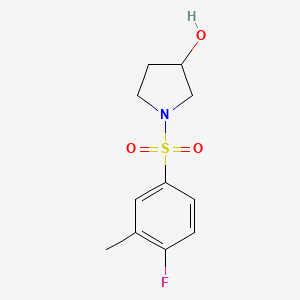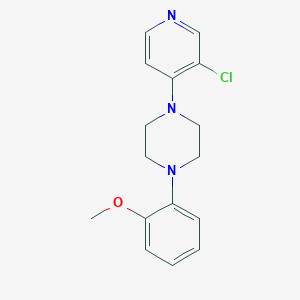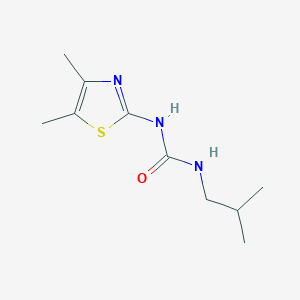
N-(3,5-difluorophenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)cyclobutanecarboxamide: is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxamide group, with a 3,5-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)cyclobutanecarboxamide typically involves the reaction of 3,5-difluoroaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-difluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-difluorophenyl)cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)cyclobutanecarboxamide
- N-(3,4-difluorophenyl)cyclobutanecarboxamide
- N-(2,5-difluorophenyl)cyclobutanecarboxamide
Comparison: N-(3,5-difluorophenyl)cyclobutanecarboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-9(13)6-10(5-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
InChI Key |
UJDDZSMIGUBIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12240126.png)
![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240136.png)
![4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B12240143.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240149.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12240152.png)
![6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240154.png)
![4-Cyclobutyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240158.png)

![1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240182.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12240183.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12240195.png)
